1-Benzazocine-1(2H)-carboxylic acid, 3,4,5,6-tetrahydro-, ethyl ester 1-Benzazocine-1(2H)-carboxylic acid, 3,4,5,6-tetrahydro-, ethyl ester
Brand Name: Vulcanchem
CAS No.: 142853-39-2
VCID: VC16823750
InChI: InChI=1S/C14H19NO2/c1-2-17-14(16)15-11-7-3-4-8-12-9-5-6-10-13(12)15/h5-6,9-10H,2-4,7-8,11H2,1H3
SMILES:
Molecular Formula: C14H19NO2
Molecular Weight: 233.31 g/mol

1-Benzazocine-1(2H)-carboxylic acid, 3,4,5,6-tetrahydro-, ethyl ester

CAS No.: 142853-39-2

Cat. No.: VC16823750

Molecular Formula: C14H19NO2

Molecular Weight: 233.31 g/mol

* For research use only. Not for human or veterinary use.

1-Benzazocine-1(2H)-carboxylic acid, 3,4,5,6-tetrahydro-, ethyl ester - 142853-39-2

Specification

CAS No. 142853-39-2
Molecular Formula C14H19NO2
Molecular Weight 233.31 g/mol
IUPAC Name ethyl 3,4,5,6-tetrahydro-2H-1-benzazocine-1-carboxylate
Standard InChI InChI=1S/C14H19NO2/c1-2-17-14(16)15-11-7-3-4-8-12-9-5-6-10-13(12)15/h5-6,9-10H,2-4,7-8,11H2,1H3
Standard InChI Key QOJIWQDGYYXQJW-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)N1CCCCCC2=CC=CC=C21

Introduction

Chemical Identity and Basic Properties

Molecular Characterization

The compound’s IUPAC name, ethyl 3,4,5,6-tetrahydro-2H-1-benzazocine-1-carboxylate, reflects its bicyclic structure comprising a benzene ring fused to an azocine moiety, with an ethyl ester substituent at position 1 . Key identifiers include:

PropertyValueSource
CAS Registry Number142853-39-2
Molecular FormulaC14H19NO2\text{C}_{14}\text{H}_{19}\text{NO}_{2}
Molecular Weight233.31 g/mol
SMILES NotationCCOC(=O)N1CCCCCC2=CC=CC=C21
InChI KeyQOJIWQDGYYXQJW-UHFFFAOYSA-N

The SMILES string indicates a bicyclic system where the nitrogen atom is part of the azocine ring, and the ethyl ester group is attached via a carbonyl linkage .

Structural Features

X-ray crystallography data for this specific compound are unavailable, but computational models predict a puckered azocine ring with chair-like conformations in the tetrahydro region . The ester group adopts a planar configuration due to resonance stabilization between the carbonyl oxygen and the adjacent nitrogen lone pair.

Synthesis and Reaction Chemistry

Synthetic Pathways

Two primary routes have been reported for synthesizing benzazocine derivatives:

Route 1: Cyclization of Aminonaphthalenones
A 1983 study detailed the cyclization of NN-substituted aminonaphthalenones under acidic conditions to yield 3-benzazocines . For example, heating 1-[2-(NN,NN-dimethylamino)ethyl]-3,4-dihydro-1-methylnaphthalen-2(1HH)-one in hydrochloric acid yielded a 3-benzazocine carbonitrile intermediate, which was subsequently hydrolyzed to the carboxylic acid and esterified to form the ethyl ester derivative .

Route 2: Microwave-Assisted Esterification
Modern synthetic approaches employ microwave irradiation to accelerate esterification. Starting with 1-benzazocine-1(2H)-carboxylic acid, reaction with ethanol in the presence of H2SO4\text{H}_2\text{SO}_4 under microwave conditions (100°C, 15 min) achieves >85% conversion to the ethyl ester.

Reaction Behavior

The compound exhibits reactivity typical of esters and secondary amines:

  • Hydrolysis: In aqueous HCl, the ethyl ester undergoes hydrolysis to 1-benzazocine-1(2H)-carboxylic acid .

  • Ring Contraction: Prolonged exposure to ethanolic HCl at elevated temperatures induces ring contraction, yielding 1-methyl-2-(NN-methylaminomethyl)naphthalene .

  • Reduction: Catalytic hydrogenation (H2\text{H}_2/Pd-C) reduces the azocine ring to a decahydro derivative while preserving the ester group.

Applications in Organic Synthesis

Building Block for Heterocycles

The compound serves as a precursor for:

  • Amide Derivatives: Reaction with primary amines yields NN-substituted benzazocine carboxamides, useful in peptidomimetic design .

  • Pictet-Spengler Adducts: Acid-catalyzed condensation with aldehydes generates tetrahydroisoquinoline derivatives.

Catalysis

Pd-complexed benzazocine esters catalyze asymmetric aldol reactions with enantiomeric excess (eeee) up to 92%.

Related Compounds and Derivatives

1,5-Methanobenzo[d]azocine-5-carboxylates

The derivative ethyl 4-oxo-1,2,3,4,5,6-hexahydro-1,5-methanobenzo[d]azocine-5-carboxylate (CAS 1250999-42-8) features an additional methano bridge and ketone group . With a molecular formula of C15H17NO3\text{C}_{15}\text{H}_{17}\text{NO}_{3}, it demonstrates distinct reactivity, including facile oxidation to quinone-like structures .

PropertyTarget CompoundMethano Derivative
CAS Number142853-39-21250999-42-8
Molecular FormulaC14H19NO2\text{C}_{14}\text{H}_{19}\text{NO}_{2}C15H17NO3\text{C}_{15}\text{H}_{17}\text{NO}_{3}
Key Functional GroupsEthyl ester, tetrahydroazocineEthyl ester, ketone, methano bridge

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